4-(Allyloxy)cyclohexanone

Vue d'ensemble

Description

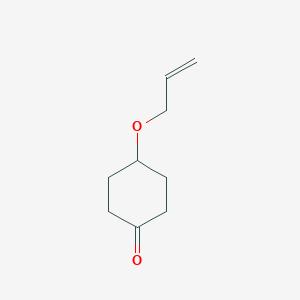

4-(Allyloxy)cyclohexanone is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclohexanone ring substituted with an allyloxy group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Allyloxy)cyclohexanone can be synthesized through the reaction of cyclohexanone with allyl alcohol in the presence of an acid catalyst. One common method involves the use of p-toluenesulfonic acid as a catalyst. The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Allyloxy)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the potential of 4-(Allyloxy)cyclohexanone as an anticancer agent. It has shown effectiveness against various cancer cell lines, including breast, gastric, and lung cancers. The compound inhibits tumor cell proliferation and induces apoptosis through multiple pathways:

- Breast Cancer : Inhibition of the Wnt/β-catenin pathway and suppression of metastasis were observed in MDA-MB-231 cells, with significant downregulation of HIF-1α and EMT-related proteins .

- Gastric Cancer : It inhibits the TGF-β1/Rac1 signaling pathway, contributing to reduced cell migration and invasion .

- Lung Cancer : Suppression of canonical Wnt signaling was noted, which is crucial for cancer progression .

The compound's mechanism includes arresting the cell cycle at specific phases (G0/G1 and G2/M) and modulating key proteins involved in apoptosis and cell survival .

Benign Prostatic Hyperplasia (BPH)

In experimental models, this compound demonstrated significant anti-inflammatory effects and reduced prostate weight by 60% compared to control groups. The treatment also led to decreased levels of dihydrotestosterone (DHT), indicating its potential as a dietary preventive agent against BPH .

Photoinitiation Applications

This compound serves as an efficient photoinitiator in polymer chemistry. Its ability to initiate free radical polymerization makes it suitable for applications in 3D printing and coatings:

- Photopolymerization : The compound was studied for its photoinitiation abilities in the presence of amines and iodonium salts, showing promise for use in LED projector photocuring systems .

- Migration Studies : Research on the migration of ketones from synthesized photopolymers indicates that this compound-based systems can be optimized for better performance in industrial applications .

Antibacterial Properties

The antibacterial activity of this compound has been explored through its derivatives, which exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:

- Synthesis of Analogues : Studies have shown that cyclohexanone analogues possess higher antibacterial activity compared to their cyclopentanone counterparts. Compounds derived from this compound were effective against multiple target pathogens, highlighting their potential in developing new antibacterial agents .

Data Tables

Below are tables summarizing key findings related to the applications of this compound:

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to decrease cell viability with an IC50 value of 66 μM, significantly altering mitochondrial potential and increasing reactive oxygen species (ROS) generation .

Case Study 2: BPH Model

In a Wistar rat model for BPH, treatment with this compound resulted in a notable reduction in prostate size compared to controls. The compound's anti-inflammatory properties were also highlighted through decreased cytokine release .

Mécanisme D'action

The mechanism of action of 4-(Allyloxy)cyclohexanone involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with specific enzymes or receptors, modulating biological pathways and exerting their effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanone: A simple ketone with a cyclohexane ring.

4-Hydroxycyclohexanone: A hydroxyl-substituted derivative of cyclohexanone.

4-Methoxycyclohexanone: A methoxy-substituted derivative of cyclohexanone.

Uniqueness

4-(Allyloxy)cyclohexanone is unique due to the presence of the allyloxy group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This unique structure allows it to participate in specific chemical reactions and find applications in various fields .

Activité Biologique

4-(Allyloxy)cyclohexanone is a compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of an allyloxy group attached to a cyclohexanone structure. Its synthesis often involves the reaction of cyclohexanone with allyl alcohol under acidic or basic conditions, leading to the formation of the desired compound as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can undergo metabolic transformations, resulting in the formation of active metabolites that may modulate biological pathways. Key mechanisms include:

- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Binding : It has the potential to bind to various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that this compound possesses broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For example, derivatives containing the allyl moiety have been shown to induce apoptosis in cancer cell lines by down-regulating anti-apoptotic proteins such as Bcl-2 and activating caspase pathways . The mechanism often involves inhibition of cell proliferation and migration through modulation of matrix metalloproteinases (MMPs) .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated significant inhibition rates, particularly against resistant strains, suggesting its potential as a therapeutic agent for treating infections .

- Anticancer Research : In another investigation, derivatives of this compound were tested for their effects on breast cancer cells. The findings revealed a concentration-dependent decrease in cell viability and induction of late apoptosis, highlighting its promise as an anticancer agent .

Data Summary

Propriétés

IUPAC Name |

4-prop-2-enoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2,9H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBNHCSABOQBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300940 | |

| Record name | 4-(2-Propen-1-yloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192870-66-9 | |

| Record name | 4-(2-Propen-1-yloxy)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192870-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Propen-1-yloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.